molecular formula C10H13I B2657587 1,3-Diethyl-2-iodobenzene CAS No. 92015-10-6

1,3-Diethyl-2-iodobenzene

Cat. No.: B2657587
CAS No.: 92015-10-6
M. Wt: 260.118
InChI Key: VYFIQNFCPBTUGW-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-iodobenzene: is an organic compound with the molecular formula C10H13I . It consists of a benzene ring substituted with two ethyl groups at the 1 and 3 positions and an iodine atom at the 2 position. This compound is part of the iodobenzene family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Diethyl-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,3-diethylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the benzene ring .

Industrial Production Methods:

In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, with careful monitoring of temperature and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

1,3-Diethyl-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in coupling reactions such as the Sonogashira coupling, Heck reaction, and Suzuki coupling.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive in substitution and coupling reactions. The iodine atom acts as a leaving group, allowing nucleophiles or coupling partners to attack the benzene ring and form new bonds .

Comparison with Similar Compounds

Uniqueness:

1,3-Diethyl-2-iodobenzene is unique due to the presence of both ethyl groups and an iodine atom, which influence its reactivity and steric properties. The ethyl groups provide steric hindrance, affecting the compound’s behavior in various chemical reactions, while the iodine atom enhances its reactivity in substitution and coupling reactions .

Properties

IUPAC Name

1,3-diethyl-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFIQNFCPBTUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92015-10-6
Record name 1,3-diethyl-2-iodobenzene
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